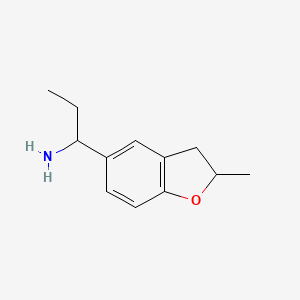

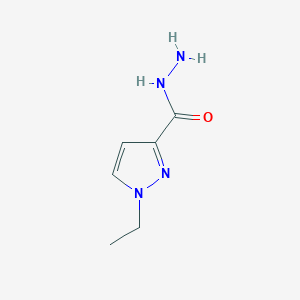

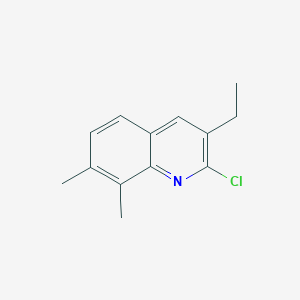

![molecular formula C8H12F3N3 B1320234 1-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine CAS No. 1006483-37-9](/img/structure/B1320234.png)

1-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "1-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine" is a derivative of the pyrazole class, which is known for its diverse biological activities. Pyrazole derivatives are of significant interest in medicinal chemistry due to their potential therapeutic applications. The compound is characterized by the presence of a trifluoromethyl group and a methyl group on the pyrazole moiety, which could influence its chemical behavior and biological activity.

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. For instance, the synthesis of 5-(3-aryl-1H-pyrazol-5-yl)-2-(6-methoxy-3-methylbenzofuran-2-yl)-1,3,4-oxadiazole derivatives involves the reaction of 6-methoxy-3-methylbenzofuran-2-carboxylic acid with ethyl 3-aryl-1H-pyrazole-5-carboxylate . Another efficient synthesis method for 5-(trifluoromethyl)-N-alkyl-1-(3-phenylisoquinoline-1-yl)-1H-pyrazole-4-carboxamides is reported using TBTU as a catalyst and diisopropyl ethylamine as a base in acetonitrile at room temperature . These methods highlight the versatility in synthesizing pyrazole derivatives, which could be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be determined using various spectroscopic techniques. For example, the spatial structure of a related compound was determined using X-ray diffraction analysis . The presence of substituents on the pyrazole ring, such as the trifluoromethyl and methyl groups, can significantly affect the molecular geometry and electronic distribution, potentially influencing the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

Pyrazole derivatives can undergo a range of chemical reactions. The reactivity of these compounds can be influenced by the substituents attached to the pyrazole ring. For instance, reactions of methyl 3,3,3-trifluoro-2-(pyridin-2-ylimino)propanoates with various nucleophiles led to the formation of different acyclic and heterocyclic N-substituted 2-aminopyridine derivatives . This demonstrates the potential for the compound to participate in nucleophilic substitution reactions, given the presence of an amine group that could act as a nucleophile or be modified.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be influenced by their molecular structure. The absorption and emission spectra of these compounds can vary depending on the substituents in the N-1 position of the pyrazole moiety and are also affected by solvent polarity . The presence of a trifluoromethyl group is known to impart unique properties to molecules, such as increased lipophilicity and metabolic stability, which could be relevant for the pharmacokinetic profile of the compound. Additionally, the antimicrobial activity of related pyrazole derivatives has been evaluated, indicating that these compounds can exhibit significant to moderate biological activity .

Wissenschaftliche Forschungsanwendungen

-

Agrochemical and Pharmaceutical Industries

- Summary of Application : Trifluoromethylpyridines are used as a key structural motif in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests .

- Methods of Application : The synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives are used in these industries . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

- Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .

-

Organic Synthesis

- Summary of Application : Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles are synthesized for various applications .

- Methods of Application : The synthesis involves lithiation in flow followed by trapping in batch with a series of electrophiles .

- Results or Outcomes : The synthesis is scalable and efficient, and it provides access to the desired compounds .

-

Cancer Research

- Summary of Application : Protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK) is implicated in tumorigenesis and cancer cell survival .

- Methods of Application : Small molecule inhibitors are used to inhibit PERK .

- Results or Outcomes : The search for small molecule inhibitors is ongoing .

-

Pharmaceutical Industry

- Summary of Application : Trifluoromethyl group-containing drugs have been approved by the FDA over the last 20 years . They exhibit numerous pharmacological activities .

- Methods of Application : The synthesis and applications of trifluoromethyl group-containing drugs are used in the pharmaceutical industry .

- Results or Outcomes : More than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) contain fluorine or fluorine-containing functional groups .

-

Synthesis of Functionalized Pyrazoles

- Summary of Application : Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles are synthesized for various applications .

- Methods of Application : The synthesis involves lithiation in flow followed by trapping in batch with a series of electrophiles .

- Results or Outcomes : The synthesis is scalable and efficient, and it provides access to the desired compounds .

-

Antibacterial Activity

- Summary of Application : Triazolo [4,3- a ]pyrazine derivatives, which contain the trifluoromethyl group, have a wide range of biological activities, including antibacterial properties .

- Methods of Application : The synthesis and applications of trifluoromethyl group-containing triazolo [4,3- a ]pyrazine derivatives are used in antibacterial research .

- Results or Outcomes : These compounds are important in drug discovery programs .

-

FDA-Approved Drugs

- Summary of Application : Trifluoromethyl group-containing drugs have been approved by the FDA over the last 20 years . They exhibit numerous pharmacological activities .

- Methods of Application : The synthesis and applications of trifluoromethyl group-containing drugs are used in the pharmaceutical industry .

- Results or Outcomes : More than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) contain fluorine or fluorine-containing functional groups .

-

Synthesis of Functionalized Pyrazoles

- Summary of Application : Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles are synthesized for various applications .

- Methods of Application : The synthesis involves lithiation in flow followed by trapping in batch with a series of electrophiles .

- Results or Outcomes : The synthesis is scalable and efficient, and it provides access to the desired compounds .

-

Antibacterial Activity

- Summary of Application : Triazolo [4,3- a ]pyrazine derivatives, which contain the trifluoromethyl group, have a wide range of biological activities, including antibacterial properties .

- Methods of Application : The synthesis and applications of trifluoromethyl group-containing triazolo [4,3- a ]pyrazine derivatives are used in antibacterial research .

- Results or Outcomes : These compounds are important in drug discovery programs .

Eigenschaften

IUPAC Name |

1-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12F3N3/c1-5(12)4-14-6(2)3-7(13-14)8(9,10)11/h3,5H,4,12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXFMAMDNAXJWKL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CC(C)N)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12F3N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amine](/img/structure/B1320156.png)

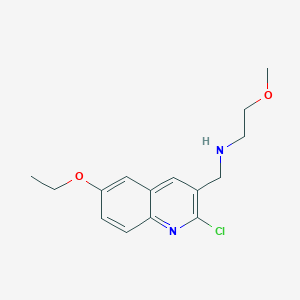

![3-[(2-Chloro-8-methyl-quinolin-3-ylmethyl)-amino]-propan-1-ol](/img/structure/B1320166.png)

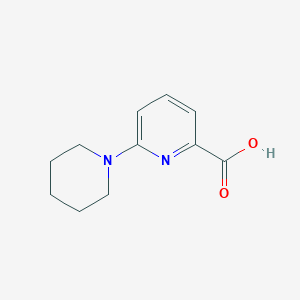

![7-Chloro-8-methyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline](/img/structure/B1320169.png)